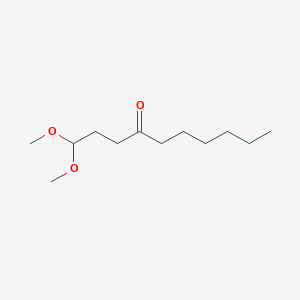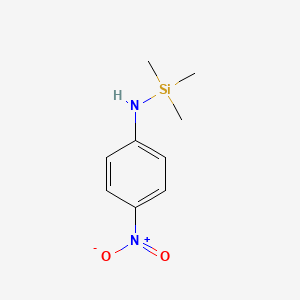
Di(1H-indol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(1H-indol-3-yl)methanone is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di(1H-indol-3-yl)methanone typically involves the reaction of indole with a suitable carbonyl compound. One common method is the Friedel-Crafts acylation of indole with an acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Di(1H-indol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
Di(1H-indol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Di(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that trigger immune responses. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth in cuttings.
Uniqueness: Di(1H-indol-3-yl)methanone is unique due to its specific structural features and the range of biological activities it exhibits. Unlike other indole derivatives, it has shown potential in various therapeutic applications, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
65610-73-3 |
|---|---|
Molekularformel |
C17H12N2O |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
bis(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C17H12N2O/c20-17(13-9-18-15-7-3-1-5-11(13)15)14-10-19-16-8-4-2-6-12(14)16/h1-10,18-19H |
InChI-Schlüssel |
HYJTUULYIOBNLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)


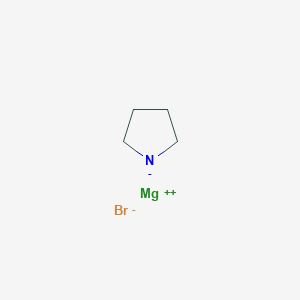

![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)


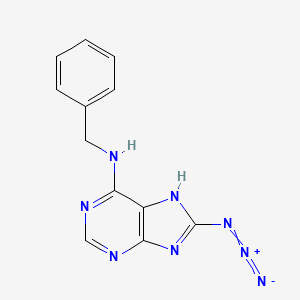
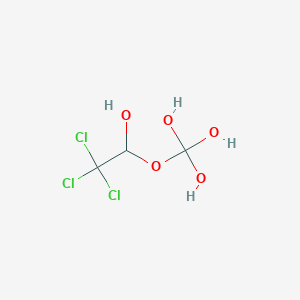
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)
